molecular formula C25H32N2O5 B6570060 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946369-17-1

3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570060
CAS RN: 946369-17-1
M. Wt: 440.5 g/mol
InChI Key: WXJAYRVDAIJLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as Triethoxybenzamide, is a unique chemical compound with a wide range of applications in the field of scientific research. It is a member of the benzamide family, and is composed of an amide group and a benzene ring. It is a white, crystalline solid with a melting point of 106-108°C, and is soluble in ethanol, acetic acid, and chloroform. Triethoxybenzamide has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for the detection of metals. Its mechanism of action has been studied in detail, and its biochemical and physiological effects have been documented in numerous studies.

Scientific Research Applications

3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide has a wide range of applications in scientific research, such as in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent for the detection of metals. It has been used as a catalyst in the synthesis of polybenzimidazoles, which are used in the production of high-performance polymeric materials. It has also been used in the synthesis of polyamide-imide polymers, which are used in the production of high-temperature resistant materials. It has also been used as a reagent for the detection of metals, such as copper, zinc, and iron, in aqueous solutions.

Advantages and Limitations for Lab Experiments

The use of 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide in laboratory experiments has several advantages and limitations. The major advantage of using 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. Additionally, it is a relatively stable compound, and is not easily decomposed or oxidized. However, it is important to note that 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide is a relatively expensive compound, and is not always available in large quantities. Additionally, it is important to note that 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide is a relatively toxic compound, and should be handled with care.

Future Directions

The potential future directions for 3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide are numerous. One potential direction is to study its potential use in the development of new drugs and therapies for the treatment of various diseases. Additionally, it could be studied for its potential use in the development of new catalysts for organic reactions, as well as for its potential use in the detection of metals in aqueous solutions. Additionally, it could be studied for its potential use in the development of new materials, such as polybenzimidazoles and polyamide-imide polymers. Finally, it could be studied for its potential use in the development of new compounds with unique properties.

Synthesis Methods

3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamidezamide can be synthesized through a variety of methods, but the most common method is the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline and benzoyl chloride in the presence of a base. The reaction is usually carried out at room temperature, and yields the desired product in high yield. The reaction can also be carried out in the presence of an acid or a catalyst, such as p-toluenesulfonic acid or triethylamine, to improve the yield.

properties

IUPAC Name

3,4,5-triethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-5-23(28)27-13-9-10-17-11-12-19(16-20(17)27)26-25(29)18-14-21(30-6-2)24(32-8-4)22(15-18)31-7-3/h11-12,14-16H,5-10,13H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAYRVDAIJLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.